molecular formula C13H24N2O3 B1400762 (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 934666-39-4

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1400762
CAS No.: 934666-39-4
M. Wt: 256.34 g/mol
InChI Key: DBXFIYLGJDPVHA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 3-hydroxyazetidine substituent. While direct data on this compound are absent in the provided evidence, its structural features suggest applications in medicinal chemistry as an intermediate for drug synthesis, particularly for kinase inhibitors or peptide-based therapeutics. The hydroxyazetidine moiety may enhance solubility and influence stereochemical interactions in biological systems .

Properties

IUPAC Name

tert-butyl (2S)-2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFIYLGJDPVHA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization

  • Acyl Cyanation :

    • (2S)-2-Piperidinecarboxylic acid undergoes acyl cyanation using thionyl chloride, a cyanation reagent (e.g., KCN), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
    • Product: [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate (IV).
  • Cyano Hydrolysis and Esterification :

    • The cyano group is hydrolyzed to a carboxylic acid, followed by esterification with an alcohol (e.g., methanol) and Boc protection using di-tert-butyl dicarbonate.

Nitromethane Addition and Reduction

  • Nitromethane Addition :

    • The esterified intermediate reacts with nitromethane under catalytic conditions (e.g., DBU) to form [2-hydroxy-2-((2S)-1-Boc-piperidin-2-yl)-3-nitro]propionate (V).
  • Reduction of Ester and Nitro Groups :

    • Sequential reduction using hydrogenation (e.g., H₂/Pd-C) converts the ester to a primary alcohol and the nitro group to an amine, yielding [2-hydroxy-2-((2S)-1-Boc-piperidin-2-yl)-3-amino]propanol (VI).

Cyclization to Form Azetidine Ring

  • Cyclization :
    • The amine and hydroxyl groups in (VI) undergo intramolecular cyclization using an azo reagent (e.g., diethyl azodicarboxylate) and a phosphine catalyst (e.g., triphenylphosphine), forming the 3-hydroxyazetidine ring.
    • Product: (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (II).

Key Reaction Data

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Acyl Cyanation Thionyl chloride, KCN, phase-transfer catalyst [2-oxo-2-((2S)-1-Boc-piperidin-2-yl)]acetate
3 Nitromethane Addition Nitromethane, DBU [2-hydroxy-2-(1-Boc-piperidin-2-yl)-3-nitro]propionate
4 Reduction H₂/Pd-C [2-hydroxy-2-(1-Boc-piperidin-2-yl)-3-amino]propanol
5 Cyclization DEAD, PPh₃ (2S)-1-Boc-2-(3-hydroxyazetidin-3-yl)piperidine

Structural and Analytical Confirmation

  • PubChem Data : The compound (CID 66769979) has a molecular weight of 256.34 g/mol and a confirmed structure via X-ray crystallography.
  • Stereochemistry : The (S)-configuration at the piperidine C2 position is retained throughout the synthesis due to chiral starting materials.

Critical Considerations

  • Purification : Column chromatography (e.g., hexane/ethyl acetate) is essential for isolating intermediates.
  • Scale-Up Feasibility : The use of phase-transfer catalysts and hydrogenation enables gram-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds derived from piperidine structures, including (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 MEK Inhibition
This compound has been investigated for its role as a MEK inhibitor. MEK inhibitors are crucial in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in cancers. The structural features of this compound may enhance its binding affinity to MEK, thus providing a therapeutic avenue for targeted cancer treatments .

Synthetic Methodologies

2.1 Synthesis Pathways
The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with (2S)-2-piperidinecarboxylic acid.
  • Reagents : Common reagents include thionyl chloride for acylation and various alcohols for esterification .
  • Protecting Groups : The use of Boc (tert-butyloxycarbonyl) protection is prevalent to prevent unwanted reactions during synthesis.

The synthesis can be optimized using phase transfer catalysts to enhance reaction efficiency and yield .

Biochemical Probes

3.1 Role in Biological Studies
this compound serves as a biochemical probe in studies investigating enzyme interactions and cellular responses. Its ability to modulate biological pathways makes it an essential tool in understanding the mechanisms of diseases at the molecular level .

Comparative Data Table

Application Area Description References
Anticancer ActivityInhibits specific cancer cell lines; potential lead compound for new agents
MEK InhibitionTargets the MAPK signaling pathway; important for cancer therapy
Synthetic MethodologiesInvolves multiple steps including acylation and esterification
Biochemical ProbesModulates biological pathways; useful in disease mechanism studies

Case Studies

5.1 Case Study on Anticancer Activity
In a recent study, researchers synthesized derivatives of this compound and assessed their efficacy against various cancer cell lines. The results demonstrated a promising reduction in cell viability, highlighting the compound's potential as an anticancer agent.

5.2 Case Study on MEK Inhibition
Another investigation focused on the compound's role as a MEK inhibitor in melanoma models. The study reported significant tumor regression when administered alongside conventional chemotherapy, suggesting that this compound could enhance treatment efficacy through targeted inhibition of the MEK pathway.

Mechanism of Action

The mechanism of action of (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences in Substituent Effects

  • Hydroxyazetidine vs. Bromopyrazolyl () : The bromopyrazolyl group enhances electrophilicity for cross-coupling reactions, while hydroxyazetidine may improve aqueous solubility and hydrogen-bonding capacity .
  • Amino-Methyl-Butyrylamino () vs. Hydroxyethylsulfanyl (): The former supports peptide backbone integration, whereas the latter’s thioether group enables disulfide bond formation or metal coordination .
  • Dihydroxy Groups () : These increase polarity and mimic sugar moieties, contrasting with the azetidine’s compact ring system, which reduces steric hindrance .

Biological Activity

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 934666-39-4

Anticonvulsant Properties

Research has indicated that compounds with similar structural features to this compound show promising anticonvulsant activity. For instance, thiazole derivatives have demonstrated significant anticonvulsant effects in various animal models, suggesting that modifications in the piperidine structure can enhance such properties .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds. For example, certain piperidine derivatives have been evaluated for their ability to inhibit neurotransmitter reuptake, particularly in the context of treating neurological disorders . The presence of the hydroxyazetidine moiety may contribute to enhanced binding affinity at specific receptors involved in neuroprotection.

Anticancer Activity

The compound's structural similarity to other bioactive molecules has led to investigations into its anticancer properties. In vitro studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Study Findings Implications
Synthesis of α- and β-hydroxy substituted amino acids revealed potential mGAT1-4 inhibitors.Indicates possible use in neurological conditions.
Evaluated cytotoxicity against various cancer cell lines.Suggests potential as an anticancer agent.
Anticonvulsant activity observed in structurally related compounds.Supports further investigation into neurological applications.

The biological activity of this compound is likely attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. The hydroxy group on the azetidine ring may enhance solubility and bioavailability, facilitating better interaction with target sites.

Q & A

Q. What are the key synthetic strategies for preparing (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step routes combining enantioselective catalysis and functional group transformations. For example:

  • Enantioselective alkylation : Chiral catalysts (e.g., phase-transfer catalysts) enable stereocontrol during azetidine or piperidine ring formation .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) reduces intermediates like dihydropyridines to piperidines, as seen in analogous tert-butyl piperidine-carboxylate syntheses .
  • Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride reactions to protect amines, ensuring regioselectivity .

Q. How is the compound characterized for structural confirmation?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperidine/azetidine protons) .
  • HPLC/MS : High-resolution mass spectrometry confirms molecular weight and purity, while chiral HPLC validates enantiomeric excess .
  • X-ray crystallography : Used for absolute configuration determination in structurally related analogs .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .
  • Recrystallization : Polar solvents (e.g., methanol/water) enhance purity of final products .
  • Prep-HPLC : Resolves stereoisomers or closely related impurities .

Advanced Research Questions

Q. How do researchers address challenges in maintaining stereochemical integrity during synthesis?

  • Chiral auxiliaries : Temporarily fix stereocenters during azetidine formation to prevent racemization .
  • Low-temperature reactions : Minimize epimerization during Boc protection/deprotection steps .
  • In situ monitoring : Real-time NMR or IR tracks stereochemical stability during critical steps like hydrogenation .

Q. What methodologies are used to study the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for Boc-group retention .
  • Forced oxidation : Expose to H₂O₂ or UV light to identify oxidation-prone sites (e.g., hydroxyazetidine) .

Q. How is the compound formulated for in vivo studies targeting central nervous system (CNS) applications?

  • Lipid nanoparticles (LNPs) : Encapsulate the compound using thin-film hydration (DPPC:Cholesterol:DSPE-PEG-2000) to enhance blood-brain barrier penetration .
  • Characterization : Dynamic light scattering (DLS) measures particle size (~100 nm), while zeta potential confirms colloidal stability .
  • In vitro release assays : Dialysis bags in PBS/ethanol (70:30) simulate drug release kinetics .

Q. How do researchers resolve contradictory data in biological activity assays?

  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., SRB for cytotoxicity vs. ROS detection for oxidative stress) to identify off-target effects .
  • Metabolite profiling : LC-MS identifies active or inhibitory metabolites that may skew results .
  • Orthogonal assays : Validate microtubule depolymerization via both immunostaining and western blotting to confirm mechanism .

Q. What strategies mitigate hygroscopicity issues in the compound’s solid form?

  • Lyophilization : Freeze-drying from tert-butanol/water mixtures produces stable amorphous powders .
  • Polymorph screening : Identify crystalline forms with lower hygroscopicity using solvent-antisolvent crystallization .
  • Excipient blending : Co-formulate with cyclodextrins or cellulose derivatives to absorb moisture .

Methodological Considerations

Q. How is the hydroxyazetidine moiety functionalized without compromising the piperidine ring?

  • Selective protection : Temporarily protect the piperidine nitrogen with Boc while modifying the hydroxyazetidine (e.g., Mitsunobu reaction for ether formation) .
  • Metal-free conditions : Use organocatalysts for azetidine ring-opening to avoid side reactions with the Boc group .

Q. What analytical tools differentiate between Boc-group cleavage and other degradation pathways?

  • Tandem MS/MS : Fragmentation patterns distinguish Boc-loss (m/z –100) from hydroxylation or ring-opening .
  • Isothermal titration calorimetry (ITC) : Quantifies Boc-group binding stability in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.